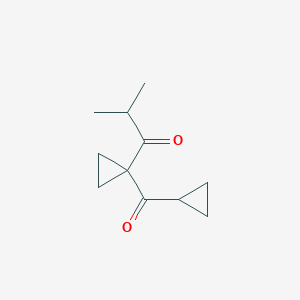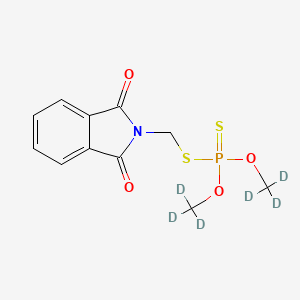
Phosmet D6
Vue d'ensemble
Description
Phosmet-d6 est un analogue deutéré de l’insecticide organophosphoré phosmet. Il est principalement utilisé comme étalon interne pour la quantification du phosmet dans diverses applications analytiques, en particulier dans les techniques de chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et de chromatographie liquide-spectrométrie de masse (LC-MS) . Le composé a une formule moléculaire de C11H6D6NO4PS2 et un poids moléculaire de 323,36 .
Applications De Recherche Scientifique
Phosmet-d6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS techniques for the quantification of phosmet in environmental and food samples.
Toxicology: Used in studies to understand the toxicological effects of phosmet and its metabolites.
Pharmacokinetics: Employed in research to study the pharmacokinetics and metabolic profiles of phosmet in biological systems.
Environmental Science: Utilized in environmental monitoring to detect and quantify phosmet residues in soil, water, and air samples.
Mécanisme D'action
Phosmet-d6, étant un analogue deutéré du phosmet, partage un mécanisme d’action similaire. Le phosmet est un insecticide organophosphoré qui inhibe l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans le système nerveux. Cette inhibition conduit à l’accumulation d’acétylcholine, provoquant une transmission continue du signal nerveux, ce qui entraîne finalement la paralysie et la mort des insectes cibles . La substitution de deutérium dans Phosmet-d6 ne modifie pas de manière significative ce mécanisme, ce qui en fait un étalon interne fiable pour étudier les effets du phosmet.
Analyse Biochimique
Biochemical Properties
Phosmet D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an organophosphate, this compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation. These interactions highlight the compound’s role in disrupting normal biochemical processes and its potential toxicity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to excessive stimulation of cholinergic receptors, causing neurotoxicity. This can result in symptoms such as muscle twitching, convulsions, and respiratory distress. In non-neuronal cells, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, disrupting normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and cytochrome P450 enzymes. By binding to the active site of acetylcholinesterase, this compound forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in the accumulation of acetylcholine and continuous stimulation of cholinergic receptors. Additionally, this compound undergoes metabolic degradation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxicity and oxidative stress, leading to chronic health effects. The temporal effects of this compound highlight the importance of proper handling and storage to maintain its efficacy and minimize potential risks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild neurotoxic effects, such as muscle twitching and behavioral changes. At higher doses, the compound can induce severe toxicity, including convulsions, respiratory failure, and death. Studies have shown that the threshold for toxic effects of this compound is dose-dependent, with higher doses leading to more pronounced adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired analytical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the phosphorodithioate group, resulting in the production of phosmet oxon, a more toxic metabolite. Additionally, this compound can undergo further oxidation and conjugation reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for assessing the compound’s toxicity and environmental impact .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the compound’s bioavailability and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential cellular targets .
Méthodes De Préparation
Phosmet-d6 est synthétisé par l’incorporation de deutérium dans la molécule de phosmet. La voie de synthèse implique généralement l’utilisation de réactifs deutérés pour remplacer les atomes d’hydrogène dans la structure du phosmet par des atomes de deutérium. Ce processus garantit que les propriétés physiques et chimiques du Phosmet-d6 ressemblent étroitement à celles du phosmet non deutéré, ce qui en fait un étalon interne idéal à des fins analytiques .
Analyse Des Réactions Chimiques
Phosmet-d6, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :
Oxydation : Phosmet-d6 peut être oxydé pour former des dérivés oxon correspondants.
Hydrolyse : Le composé peut subir une hydrolyse, conduisant à la formation d’acide phtalique et d’autres produits de dégradation.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, l’eau et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Phosmet-d6 est largement utilisé dans la recherche scientifique pour diverses applications, notamment :
Chimie analytique : Comme étalon interne dans les techniques de GC-MS et de LC-MS pour la quantification du phosmet dans les échantillons environnementaux et alimentaires.
Toxicologie : Utilisé dans des études pour comprendre les effets toxicologiques du phosmet et de ses métabolites.
Pharmacocinétique : Employé dans la recherche pour étudier la pharmacocinétique et les profils métaboliques du phosmet dans les systèmes biologiques.
Science de l’environnement : Utilisé dans la surveillance environnementale pour détecter et quantifier les résidus de phosmet dans les échantillons de sol, d’eau et d’air.
Comparaison Avec Des Composés Similaires
Phosmet-d6 est unique en raison de son marquage au deutérium, ce qui le distingue des autres insecticides organophosphorés similaires. Certains composés similaires comprennent :
Phosmet : La version non deutérée de Phosmet-d6, utilisée comme insecticide en agriculture.
Malathion : Un autre insecticide organophosphoré avec un mécanisme d’action similaire mais une structure chimique différente.
Parathion : Un insecticide organophosphoré avec un mécanisme similaire mais une toxicité plus élevée que le phosmet.
L’unicité de Phosmet-d6 réside dans son utilisation comme étalon interne à des fins analytiques, fournissant une quantification précise et des résultats fiables dans diverses études scientifiques.
Propriétés
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZTLDVJIUSHT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)
![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)
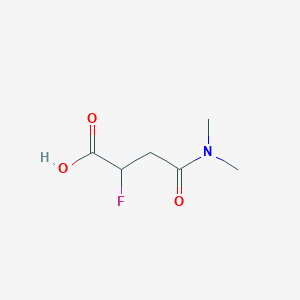
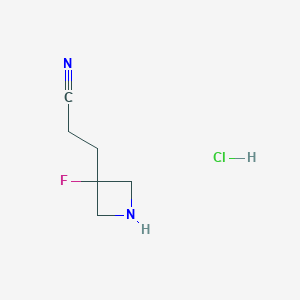
amine hydrochloride](/img/structure/B1492280.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)
![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

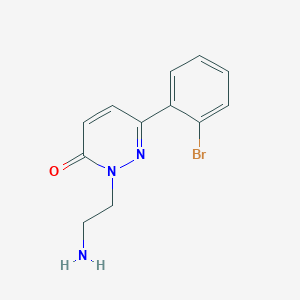
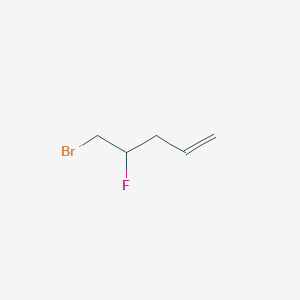
amine hydrochloride](/img/structure/B1492290.png)

